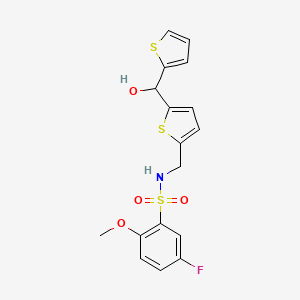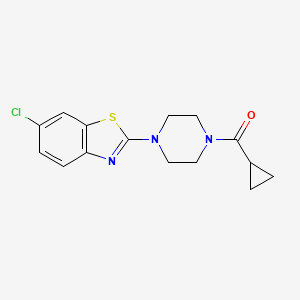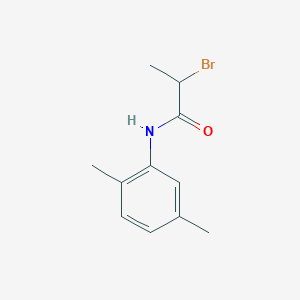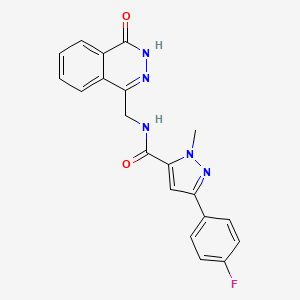![molecular formula C25H26N4O4 B2740046 N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 1319130-29-4](/img/structure/B2740046.png)
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a combination of pyrazole, piperidine, and benzodioxole moieties. This intricate chemical structure can be attributed to the unique reactivity and functional properties of each constituent part, making it of significant interest in various fields such as medicinal chemistry and material science.
科学的研究の応用
Chemistry:
Utilized in the synthesis of novel organic compounds due to its reactive functional groups.
Its structure-activity relationship is studied for potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Used as a building block for the synthesis of advanced materials, including polymers and catalysts.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Starting with 2,4-dimethylbenzaldehyde, a condensation reaction with hydrazine yields the corresponding 1H-pyrazole.
Step 2: The pyrazole derivative undergoes a carbonylation reaction, introducing the piperidin-4-yl moiety through a catalytic hydrogenation process.
Step 3: Finally, the benzodioxole ring is introduced via a cyclization reaction under acidic conditions, resulting in the formation of the target compound.
Industrial-scale synthesis generally follows similar routes but optimizes reaction conditions to increase yield and purity.
Use of continuous flow reactors and efficient separation techniques like chromatography and crystallization are common.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The compound can be oxidized using agents such as potassium permanganate to yield corresponding oxides.
Reduction: Reduction with lithium aluminum hydride results in amine formation.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the aromatic rings.
Oxidation: Potassium permanganate, under aqueous conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Friedel-Crafts reagents like aluminum chloride.
Oxidation may produce ketones or carboxylic acids.
Reduction typically yields amines.
Substitution can introduce halogens, alkyl groups, or nitro groups.
作用機序
Effects:
The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors.
Targets often involve signal transduction pathways crucial for cell proliferation and apoptosis, making it a candidate for cancer research.
類似化合物との比較
Similar Compounds:
Structurally related compounds include N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-4-carboxamide, N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide, and their derivatives.
This is quite a detailed overview. If there's any more specific information or a different topic you'd like to delve into, just let me know!
特性
IUPAC Name |
N-[1-[5-(2,4-dimethylphenyl)pyrazolidine-3-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-15-3-5-19(16(2)11-15)20-13-21(28-27-20)25(31)29-9-7-18(8-10-29)26-24(30)17-4-6-22-23(12-17)33-14-32-22/h3-6,11-12,18,20-21,27-28H,7-10,13-14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRWLPCLNMIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(NN2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide](/img/structure/B2739965.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2739967.png)

![5-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/new.no-structure.jpg)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2739975.png)
![1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2739976.png)


![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2739980.png)

![4-Benzyl-4-azaspiro[2.5]octan-7-one](/img/structure/B2739983.png)


